Acetic acid;(2-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-methoxyphenyl)methanol can be achieved through various methods. One common approach involves the esterification of acetic acid with (2-methoxyphenyl)methanol in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol using a rhodium or iridium catalyst. The production of (2-methoxyphenyl)methanol can be achieved through the reduction of 2-methoxybenzaldehyde using a suitable reducing agent such as sodium borohydride .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (2-methoxyphenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in acetic acid can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring in (2-methoxyphenyl)methanol can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: (2-methoxyphenyl)acetic acid or (2-methoxyphenyl)acetaldehyde.
Reduction: (2-methoxyphenyl)methanol or ethanol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2-methoxyphenyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;(2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its aromatic structure allows it to interact with cellular receptors and modulate signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: A metabolite of dopamine with similar aromatic structure and biological activities.
2-Methoxyphenylacetic acid: An intermediate in the synthesis of pharmaceuticals with similar chemical properties.
Homovanillic acid: A metabolite of catecholamines with similar antioxidant properties.
Uniqueness
Acetic acid;(2-methoxyphenyl)methanol is unique due to its combination of acetic acid and (2-methoxyphenyl)methanol, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35480-25-2 |
---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
acetic acid;(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-10-8-5-3-2-4-7(8)6-9;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
UKNYPNQOJUJBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.